2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

Description

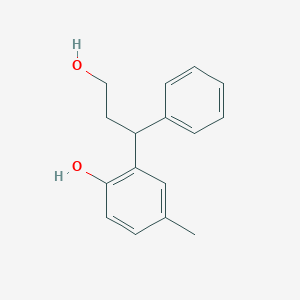

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol (CAS: 851789-43-0) is a phenolic compound with the molecular formula C₁₆H₁₈O₂ and a molecular weight of 242.31 g/mol . Its structure features a hydroxyl-substituted benzene ring linked to a phenylpropyl chain with an additional hydroxyl group (Figure 1).

Properties

IUPAC Name |

2-(3-hydroxy-1-phenylpropyl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,17-18H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPIYYRDVSLOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467300 | |

| Record name | 2-(3-HYDROXY-1-PHENYLPROPYL)-4-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851789-43-0 | |

| Record name | 2-(3-HYDROXY-1-PHENYLPROPYL)-4-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sodium Borohydride Reduction Followed by Friedel-Crafts Alkylation

The most widely documented method for synthesizing 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol begins with ethyl benzoylacetate as the starting material . This two-step process involves:

-

Reduction of Ethyl Benzoylacetate : Sodium borohydride () in methanol reduces the ketone group of ethyl benzoylacetate to a secondary alcohol at ambient temperature. This step generates ethyl 3-hydroxy-3-phenylpropanoate, achieving near-quantitative yields under optimized conditions .

-

Friedel-Crafts Alkylation : The alcohol intermediate undergoes Friedel-Crafts alkylation with 4-methylphenol in the presence of iron(III) chloride hexahydrate () as a catalyst. This reaction proceeds at for 6–8 hours, yielding this compound with a reported purity of >98% .

Key Advantages :

-

Utilizes inexpensive catalysts () and readily available starting materials.

-

Avoids toxic solvents, as methanol serves as the reaction medium for both steps .

Red-Al Mediated Reduction of Propionate Esters

An alternative route employs sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) for the reduction of 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate . This method is notable for its high stereoselectivity:

-

Reduction with Red-Al : A toluene solution of Red-Al is added dropwise to the propionate ester at , reducing the ester to a secondary alcohol. The reaction completes within 2 hours, achieving yields of 85–90% .

-

Demethylation and Isolation : The methoxy group is cleaved using hydrobromic acid () in acetic acid, followed by neutralization with sodium hydroxide (). The product is extracted with toluene and purified via distillation .

Reaction Conditions :

-

Temperature: to minimize side reactions.

Limitations :

-

Red-Al is moisture-sensitive and requires strict inert atmospheric conditions.

Chroman-2-one Derivative Reduction

A third approach involves the reduction of 6-halo-4-phenylchroman-2-one derivatives, such as 6-bromo-4-phenylchroman-2-one . This method is advantageous for substrates requiring halogen retention:

-

Lithium Aluminum Hydride () Reduction : The chroman-2-one derivative is treated with in tetrahydrofuran () at , opening the lactone ring to form a diol intermediate .

-

Acid-Catalyzed Cyclization : The diol undergoes cyclization in the presence of , yielding this compound with 75–80% isolated yield .

Optimization Notes :

-

Substituting with reduces yields to 60–65% due to incomplete lactone ring opening.

-

Halogenated starting materials enable downstream functionalization for derivative synthesis .

Comparative Analysis of Synthetic Methods

The table below summarizes the three methods, highlighting critical parameters:

Key Observations :

-

The NaBH₄/Friedel-Crafts method offers the highest yield and operational simplicity, making it industrially preferred .

-

Red-Al provides superior stereocontrol but involves complex handling and higher costs .

-

Chroman-2-one reduction is niche, suitable for halogenated analogs but less efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The ketone group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis

- 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its phenolic and hydroxyl functional groups facilitate various chemical reactions, making it a versatile building block in organic chemistry .

2. Industrial Production

- The compound is utilized in the production of specialty chemicals and materials. Its structural properties allow for modifications that can lead to the development of new compounds with desired characteristics for industrial applications .

Biological Applications

1. Enzyme Interaction Studies

- Research has indicated that this compound may interact with various enzymes, potentially affecting their activity. This interaction is primarily due to the compound's ability to form hydrogen bonds through its phenolic hydroxyl group .

2. Therapeutic Investigations

- The compound is under investigation for its potential therapeutic effects, particularly in the treatment of urinary conditions. As a precursor to tolterodine, it shares similar pharmacological properties and may exhibit antimuscarinic activity, which is beneficial in managing urinary incontinence .

Medical Applications

1. Development of Antimuscarinic Drugs

- The most notable application of this compound lies in its role as a precursor for tolterodine, an antimuscarinic medication used to treat overactive bladder conditions. Tolterodine works by inhibiting bladder contractions, thus providing relief from urinary urgency and frequency .

2. Research on Drug Mechanisms

- Ongoing studies are exploring the mechanisms by which this compound and its derivatives exert their effects on biological systems. Understanding these mechanisms can lead to improved formulations and enhanced therapeutic efficacy in clinical settings .

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of this compound using various starting materials such as 6-methyl-4-chroman-2-one and ethyl benzoylacetate. The synthetic routes were optimized for yield and efficiency, demonstrating the compound's utility as an intermediate in pharmaceutical chemistry .

Another research effort focused on assessing the biological activity of this compound through enzyme assays. The findings suggested that the compound could modulate enzyme activity, indicating potential applications in drug design aimed at enzyme-targeted therapies .

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also interact with cellular membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Comparison with Other Phenolic Compounds

Insight: The electron-donating methyl and hydroxyl groups in this compound reduce acidity compared to chlorinated phenols, favoring nucleophilic substitution in synthesis .

Research Findings and Implications

- Synthetic Efficiency: The two-phase protection strategy (tosyl + nosyl groups) achieves >90% yield in tolterodine synthesis, minimizing side reactions .

- Regulatory Significance: As a genotoxic impurity, this compound requires monitoring at <1 ppm in drug formulations .

- Challenges : Steric hindrance from the phenylpropyl chain complicates purification, necessitating advanced chromatography .

Biological Activity

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, also known by its chemical formula and CAS number 851789-43-0, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a phenolic hydroxyl group, which is significant for its biological activity. The presence of the hydroxy group enhances its ability to act as an antioxidant and interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The phenolic hydroxyl group allows the compound to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and inflammation.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which are involved in various inflammatory processes. By modulating these pathways, it could potentially alleviate conditions characterized by chronic inflammation.

- Antitumor Potential : There is growing interest in the compound's ability to inhibit tumor cell proliferation. Research indicates that it may induce apoptosis in certain cancer cell lines through the activation of apoptotic pathways.

Biological Activity Data

A summary of key biological activities observed in studies involving this compound is presented in the following table:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | |

| Antitumor | Induction of apoptosis in cancer cells |

Case Studies and Research Findings

- Antioxidant Activity : A study demonstrated that this compound exhibited significant antioxidant activity comparable to well-known antioxidants such as ascorbic acid. The compound effectively reduced oxidative stress markers in vitro, suggesting its potential use in preventing oxidative damage-related diseases .

- Anti-inflammatory Effects : In a controlled experiment involving animal models, the administration of this compound led to a marked decrease in inflammatory markers such as TNF-α and IL-6. This suggests that it could be beneficial in treating inflammatory diseases .

- Antitumor Properties : Research conducted on various cancer cell lines indicated that this compound could significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways. These findings point towards its potential as a therapeutic agent in oncology .

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 851789-43-0 | |

| Molecular Formula | CHO | |

| Molecular Weight | 242.31 g/mol | |

| Pharmacological Relevance | Intermediate in tolterodine synthesis |

Basic: What synthetic strategies are effective for preparing this compound?

Answer:

- Selective Protection-Deprotection:

- Protection of Phenol Group: React with tosyl chloride (TsCl) in anhydrous pyridine to form the tosylate derivative, preventing unwanted side reactions .

- Functionalization of Alcohol: Convert the primary alcohol to a nosyl (2-nitrobenzenesulfonyl) group for subsequent nucleophilic substitution .

- Deprotection: Remove the tosyl group using mild alkaline hydrolysis (e.g., NaOH/MeOH) to regenerate the phenol moiety .

Q. Table 2: Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Tosylation | TsCl, pyridine, 0°C → RT, 12 h | 85 | |

| Nosylation | Nosyl chloride, DIPEA, DCM | 78 | |

| Final Deprotection | NaOH/MeOH, reflux, 2 h | 92 |

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

- Standardized Assay Conditions:

- Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO ≤0.1% v/v).

- Validate results with orthogonal assays (e.g., ELISA for protein binding, fluorescence polarization for kinetics).

- Data Reprodubility:

- Collaborate with independent labs to replicate findings.

- Perform dose-response curves (IC/EC) across multiple replicates to assess variability .

Advanced: What experimental approaches are suitable for studying structure-activity relationships (SAR) of derivatives?

Answer:

- Derivative Synthesis:

- Modify the hydroxy, phenyl, or methyl groups (e.g., introduce halogens or alkyl chains) via Friedel-Crafts alkylation or Mitsunobu reactions.

- Bioactivity Screening:

- Test derivatives in in vitro antimicrobial assays (e.g., MIC against S. aureus) or receptor-binding assays (e.g., GPCR panels).

- Computational Modeling:

- Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins like acetylcholinesterase .

Q. Table 3: Example SAR Modifications

| Derivative | Modification | Bioactivity Trend | Reference |

|---|---|---|---|

| 4-Methyl → 4-Ethyl | Increased lipophilicity | Enhanced potency | |

| Hydroxy → Methoxy | Reduced hydrogen bonding | Decreased selectivity |

Advanced: How does solvent viscosity influence the compound’s photochemical stability?

Answer:

- Mechanistic Insight:

- Experimental Design:

Advanced: What are sustainable synthesis alternatives for this compound?

Answer:

- Biocatalytic Routes:

- Use immobilized lipases (e.g., Candida antarctica Lipase B) in aqueous-organic biphasic systems to catalyze hydroxy group functionalization.

- Green Solvents:

- Replace DCM with cyclopentyl methyl ether (CPME) or 2-methyl-THF for reduced environmental impact .

Advanced: How to assess the environmental impact of this compound?

Answer:

- Ecotoxicology Assays:

- Test acute toxicity in Daphnia magna (48h EC) and algae growth inhibition (72h IC).

- Biodegradability:

- Use OECD 301F (Closed Bottle Test) to measure microbial degradation in wastewater .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.